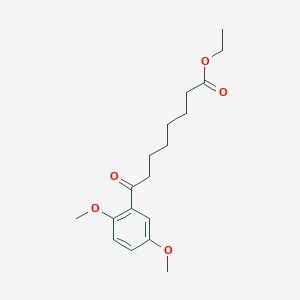

Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (100 MHz, CDCl₃) :

| δ (ppm) | Assignment |

|---|---|

| 14.1 | CH₃ of ethyl ester |

| 56.2 | OCH₃ groups |

| 61.5 | CH₂ of ethyl ester |

| 170.3 | Ester carbonyl |

| 207.8 | Ketone carbonyl |

| 110–160 | Aromatic carbons. |

Infrared (IR) Vibrational Mode Correlations

IR (KBr, cm⁻¹) :

| Peak | Assignment |

|---|---|

| 1742 | Ester C=O stretch |

| 1718 | Ketone C=O stretch |

| 1605 | Aromatic C=C stretch |

| 1255 | C-O-C asymmetric stretch (ester) |

| 1020 | C-O stretch (methoxy). |

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

- Molecular ion : [M+H]⁺ at m/z 323.2.

- Key fragments :

The base peak at m/z 165.0 corresponds to the stabilized benzoyl fragment with methoxy substituents.

Properties

IUPAC Name |

ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-4-23-18(20)10-8-6-5-7-9-16(19)15-13-14(21-2)11-12-17(15)22-3/h11-13H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNXATVMOSETEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645820 | |

| Record name | Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-38-8 | |

| Record name | Ethyl 2,5-dimethoxy-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure:

- Dissolve 2,5-dimethoxybenzoyl chloride in an inert solvent like dichloromethane.

- Add ethyl octanoate to the solution.

- Introduce a base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct.

- Maintain the reaction mixture at a controlled temperature (typically below room temperature) to optimize yield and prevent side reactions.

- After completion, purify the product using flash chromatography with hexane/ethyl acetate as the elution solvent.

Notes:

- Reaction temperature and time are critical to achieving high purity and yield.

- The use of pyridine as an alternative base may improve selectivity.

Reflux Method Using Sulfuric Acid Catalyst

This method employs concentrated sulfuric acid as a catalyst for esterification.

Procedure:

- Prepare a mixture of 2,5-dimethoxybenzoic acid and ethyl alcohol in methanol.

- Add concentrated sulfuric acid dropwise while stirring.

- Reflux the mixture overnight at temperatures around 120°C.

- Cool the reaction mixture and neutralize it using saturated sodium bicarbonate solution.

- Extract the product using dichloromethane and dry over sodium sulfate.

- Purify via flash column chromatography using hexanes/ethyl acetate (4:1 ratio).

Notes:

- This method is particularly effective for producing esters with high yields.

- Requires careful handling of sulfuric acid due to its corrosive nature.

Iodine-Promoted Synthesis

An alternative approach involves iodine as a promoter for ester formation.

Procedure:

Notes:

- Iodine acts as a mild promoter, reducing unwanted side reactions.

- This method may be suitable for small-scale synthesis.

Comparison of Methods

Key Considerations

- Purity Control : Flash column chromatography is recommended across all methods for removing impurities effectively.

- Reaction Monitoring : Thin-layer chromatography (TLC) can be used to track reaction progress.

- Safety Precautions : Handle corrosive reagents like sulfuric acid and iodine with care.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Formation of 8-(2,5-dimethoxyphenyl)-8-oxooctanoic acid.

Reduction: Formation of ethyl 8-(2,5-dimethoxyphenyl)-8-hydroxyoctanoate.

Substitution: Formation of derivatives with substituted methoxy groups.

Scientific Research Applications

Chemistry

Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds in organic synthesis.

| Reaction Type | Products |

|---|---|

| Oxidation | 8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid |

| Reduction | Ethyl 8-(2,5-dimethoxyphenyl)-8-hydroxyoctanoate |

| Substitution | Various substituted phenyl derivatives |

Biology

In biological research, this compound is investigated for its potential interactions with enzymes and metabolic pathways. The presence of methoxy groups enhances its interaction capabilities with biological targets, which may lead to significant findings in enzyme inhibition or activation studies.

Medicinal Chemistry

This compound has shown promise in pharmacological research due to its potential antioxidant and cytotoxic properties. Preliminary studies indicate that it may induce apoptosis in cancer cells and exhibit significant antioxidant activity.

Antioxidant Activity

Research has demonstrated that compounds with similar structures possess notable antioxidant properties. The methoxy groups enhance electron donation capabilities, allowing the compound to scavenge free radicals effectively.

| Study | Findings |

|---|---|

| Study on related phenolic compounds | Strong DPPH radical scavenging activity observed |

| In vitro assays | Significant reduction in lipid peroxidation levels |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Results suggest that it can selectively induce apoptosis in malignant cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G1 phase |

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds:

-

Antioxidant Properties Study

- Researchers assessed antioxidant capacity using DPPH and ABTS assays.

- Results indicated a strong correlation between structural features and antioxidant activity.

-

Cytotoxicity Assessment

- A study focused on the cytotoxic effects against multiple cancer cell lines.

- The compound showed selective toxicity towards cancer cells compared to normal cells.

Mechanism of Action

The mechanism of action of Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the 2,5-dimethoxyphenyl group suggests potential interactions with aromatic amino acids in proteins, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers with Varying Methoxy Substituent Positions

Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate belongs to a family of isomers differentiated by the positions of methoxy groups on the phenyl ring. Key analogs include:

Substituent Position Effects :

Physicochemical and Functional Comparisons

Bio-lubricant Analogs

Ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate (CAS: N/A), derived from oleic acid, shares an octanoate ester backbone but incorporates dioxane/dioxepane rings. Key differences include:

The 2,5-dimethoxy derivative lacks the heterocyclic rings critical for bio-lubricant performance, suggesting divergent applications .

Biological Activity

Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C18H26O5

- Molecular Weight : 322.396 g/mol

- CAS Number : 898758-13-9

The compound features an ethyl ester group attached to an octanoic acid backbone, with a 2,5-dimethoxyphenyl substituent that may influence its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic applications:

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells. Antioxidants play a crucial role in preventing cellular damage caused by free radicals.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. In vitro studies indicate that it may inhibit the production of pro-inflammatory cytokines, suggesting potential utility in treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : this compound has shown cytotoxic effects against various cancer cell lines. Research indicates that it may induce apoptosis (programmed cell death) in malignant cells while sparing normal cells.

- Neuroprotective Effects : Some studies have suggested that the compound may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.

- Receptor Modulation : It could interact with various receptors in the body, altering signaling pathways that lead to its observed effects.

- Oxidative Stress Reduction : By scavenging free radicals, the compound reduces oxidative stress, contributing to its antioxidant properties.

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antioxidant | Reduces oxidative stress; protects cells from damage |

| Anti-inflammatory | Inhibits pro-inflammatory cytokine production |

| Cytotoxicity | Induces apoptosis in cancer cell lines; selective toxicity |

| Neuroprotection | Potential protective effects against neurodegenerative diseases |

Case Study Insights

- In a study examining the cytotoxic effects on breast cancer cells (MDA-MB-231), this compound demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to apoptosis.

- Another investigation focused on its anti-inflammatory properties showed that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages by over 50%, indicating a robust anti-inflammatory response.

- A neuroprotection study highlighted its potential benefits in models of oxidative stress-induced neuronal damage, where it improved cell survival rates by approximately 30% compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation, where 2,5-dimethoxyphenyl groups are introduced into an octanoate backbone. Key intermediates, such as ethyl 8-oxooctanoate derivatives, should be characterized using ¹H/¹³C NMR to confirm regioselectivity and FT-IR to verify carbonyl (C=O) and ester (C-O) functional groups. Evidence from structurally analogous compounds (e.g., ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate) suggests that protecting groups (e.g., tert-butyl esters) may improve reaction yields .

Q. How can purity and structural integrity be validated during synthesis?

- Methodology : Use HPLC-MS with reverse-phase C18 columns and a methanol/water gradient to assess purity. For structural confirmation, compare spectral data (NMR, IR) with databases or published analogs (e.g., ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate, CAS 898758-13-9) . Elemental analysis (CHNS) can further verify molecular composition (C₁₈H₂₆O₅) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Follow guidelines for aromatic ketones and esters:

- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.

- Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.

- Dispose of waste via certified chemical disposal services , as recommended for structurally similar 8-(4-bromophenyl)-8-oxooctanoic acid .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy position) influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodology : Compare kinetic data (e.g., via UV-Vis or NMR kinetics ) for derivatives like ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate (CAS 898758-23-1) versus the 2,5-isomer. The 2,5-dimethoxy group’s electron-donating effects may enhance carbonyl electrophilicity, accelerating reactions with amines or Grignard reagents. Computational studies (e.g., DFT calculations ) can map charge distribution on the carbonyl carbon .

Q. What advanced spectroscopic techniques resolve contradictions in stereochemical assignments?

- Methodology : For ambiguous NOESY/ROESY NMR signals, use VCD (Vibrational Circular Dichroism) or X-ray crystallography . Single-crystal X-ray analysis (as applied to [2-(3,4-dimethoxyphenyl)ethyl]azanium derivatives ) provides definitive stereochemical data. For amorphous solids, solid-state NMR with cross-polarization magic-angle spinning (CP-MAS) can clarify conformations .

Q. How does the compound interact with biological targets (e.g., receptors or enzymes)?

- Methodology : Inspired by adenosine receptor studies with N⁶-[2-(3,5-dimethoxyphenyl)ethyl]adenosine derivatives , design competitive binding assays (e.g., fluorescence polarization or SPR) using purified targets. For cellular activity, use caged auxin analogs (e.g., DMPNB-IAA ) as a methodological template to study controlled release mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.